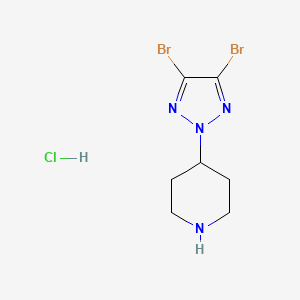![molecular formula C11H10F3N3O B6437056 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2548985-16-4](/img/structure/B6437056.png)
3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2,2,2-trifluoroethyl)azetidin-3-yl)oxy}pyridine-4-carbonitrile, also known as TFAEPC, is an organic compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure, with three nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a member of the azetidine family, and its structure allows it to form strong bonds with other molecules. TFAEPC has been studied for its potential to be used as a reagent in organic synthesis, as well as for its possible applications in drug discovery and development.
科学研究应用
3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile has been studied for its potential applications in scientific research. It has been shown to be a useful reagent in organic synthesis, as it can be used to form strong bonds with other molecules. Additionally, it has been studied as a potential drug discovery tool, as it has been shown to be able to bind to certain proteins and enzymes that are involved in disease processes. Finally, it has been studied for its potential use in biochemistry and biotechnology, as it can be used to modify proteins and enzymes for various research applications.
作用机制
The mechanism of action of 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in a manner similar to other azetidines. Specifically, it is thought to bind to the active sites of proteins and enzymes, blocking their activity and preventing them from carrying out their normal functions. This can lead to a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a variety of effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Inhibition of this enzyme can lead to reduced inflammation and pain. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to increased drug efficacy.
实验室实验的优点和局限性
3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a high overall yield. Additionally, it is a relatively small molecule, which makes it easier to work with in lab experiments. However, it is also a relatively expensive compound, which can limit its use in some experiments. Additionally, it can be difficult to purify, as it can be easily contaminated with other compounds.
未来方向
There are many potential future directions for research into 3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile. One area of research is to further explore its potential applications in drug discovery and development. Additionally, it could be studied for its potential use in biochemistry and biotechnology, as it has the potential to modify proteins and enzymes for various research applications. Finally, further research could be done to better understand its mechanism of action and to explore its potential effects on other proteins and enzymes.
合成方法
3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile can be synthesized from two commercially available starting materials, 1-(2,2,2-trifluoroethyl)azetidine and 4-pyridinecarbonitrile. The reaction is carried out in two steps. First, the two starting materials are reacted under basic conditions in a solvent such as dimethylformamide (DMF) to form the desired product. In the second step, the product is isolated and purified using a combination of column chromatography and recrystallization. The overall yield of the reaction is typically greater than 95%.
属性
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-5-9(6-17)18-10-4-16-2-1-8(10)3-15/h1-2,4,9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTXBRPFPZORDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6436976.png)

![N-{1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl}-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6436997.png)
![9-methyl-6-[2-(trimethylsilyl)ethynyl]-9H-purine](/img/structure/B6436999.png)
![N-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6437003.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)
![1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one](/img/structure/B6437021.png)
![(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437029.png)
![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437033.png)
![4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine](/img/structure/B6437038.png)
![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)
![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6437061.png)
![2-methyl-6-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437078.png)